(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide
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Overview
Description
N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group, a heptan-4-yl group, and an acetimidamide moiety attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used would be 4-heptanone, which reacts with hydrazine to form the pyrazole ring.
Substitution Reactions: The ethyl and heptan-4-yl groups are introduced through substitution reactions. These reactions typically involve the use of alkyl halides in the presence of a base.
Formation of Acetimidamide: The final step involves the introduction of the acetimidamide group. This can be achieved through the reaction of the pyrazole derivative with acetonitrile in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise monitoring of reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetimidamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Pathway Modulation: Influencing signaling pathways within cells, leading to changes in cellular functions.
Comparison with Similar Compounds
N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide can be compared with other pyrazole derivatives:
N-(5-Methyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide: Similar structure but with a methyl group instead of an ethyl group.
N-(5-Ethyl-4-(hexan-4-yl)-1H-pyrazol-3-yl)acetimidamide: Similar structure but with a hexan-4-yl group instead of a heptan-4-yl group.
These comparisons highlight the uniqueness of N-(5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl)acetimidamide in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
CAS No. |
647854-08-8 |
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Molecular Formula |
C14H26N4 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
N'-(5-ethyl-4-heptan-4-yl-1H-pyrazol-3-yl)ethanimidamide |
InChI |
InChI=1S/C14H26N4/c1-5-8-11(9-6-2)13-12(7-3)17-18-14(13)16-10(4)15/h11H,5-9H2,1-4H3,(H3,15,16,17,18) |
InChI Key |
RBCPOPCGPRFDDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C1=C(NN=C1N=C(C)N)CC |
Origin of Product |
United States |
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